2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl-
Description
This compound is a 3,4-dihydroisoquinoline derivative characterized by a propanoic acid substituent at position 2, methoxy groups at positions 6 and 7, and a phenyl group at position 1. The presence of electron-donating methoxy groups may enhance solubility and influence receptor interactions, while the phenyl group contributes to steric and electronic effects .
Properties
CAS No. |
1051857-97-6 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-24-17-12-15-8-10-21(11-9-19(22)23)20(14-6-4-3-5-7-14)16(15)13-18(17)25-2/h3-7,12-13,20H,8-11H2,1-2H3,(H,22,23) |
InChI Key |
ONKWHSFOTCJLTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)CCC(=O)O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Isoquinoline Skeleton Construction via Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is pivotal for forming the 3,4-dihydroisoquinoline core. Using 3,4-dimethoxyphenethylamine as a starting material, formylation with ethyl formate generates an intermediate imine, which undergoes cyclization in the presence of oxalyl chloride and phosphotungstic acid .
-
Formylation: React 3,4-dimethoxyphenethylamine (86.6 g) with ethyl formate (141.6 g) under reflux (6 h).
-
Oxalyl Chloride Treatment: Add the formylated intermediate to oxalyl chloride (126 g) in CH₂Cl₂ at 10–20°C.
-
Cyclization: Catalyze with phosphotungstic acid (0.15 g), followed by methanol addition and reflux (3 h).
-
Isolation: Yield: 80%; Purity: 99.1% via vacuum drying.
This method avoids noble metal catalysts, reducing costs and over-oxidation risks .
Introduction of the Phenyl Group via Friedel-Crafts Acylation
The 1-phenyl substituent is introduced using Friedel-Crafts acylation. Aryl ketones or acid chlorides react with the isoquinoline core in the presence of Lewis acids (e.g., AlCl₃) .
-
Substrate: 3,4-Dihydro-6,7-dimethoxyisoquinoline (5 mmol).
-
Acylating Agent: Benzoyl chloride (6 mmol).
-
Catalyst: AlCl₃ (10 mol%) in anhydrous CH₂Cl₂.
-
Yield: 78% after silica gel chromatography.
Propanoic Acid Sidechain Installation via Alkylation
The propanoic acid moiety is added through alkylation of the isoquinoline nitrogen. Methyl acrylate or β-propiolactone serves as the alkylating agent under basic conditions .
-
Alkylation: Treat 3,4-dihydro-6,7-dimethoxy-1-phenylisoquinoline (1.05 g) with methyl acrylate (2.2 eq) and Cs₂CO₃ (16.3 g) in DMF (10 mL) at 80°C (12 h).
-
Hydrolysis: Saponify the ester with NaOH (2M) to yield the carboxylic acid.
-
Purification: Recrystallization from methanol achieves >99% purity .
One-Pot Synthesis for Industrial Scalability
Recent patents highlight one-pot methods to streamline synthesis:
-
Combine formylation, cyclization, and alkylation in a single reactor.
-
Use DMF/MeOH (1:1) as a dual solvent to enhance intermediate solubility.
-
Key Metrics:
Catalytic Oxidation for Dihydro Intermediate Control
Controlling the oxidation state of the 3,4-dihydroisoquinoline is critical. MnO₂ or H₂O₂/Fe²⁺ systems selectively oxidize intermediates without over-oxidation .
-
Substrate: 5-Phenoxybenzofuranone (17.0 g).
-
Oxidant: H₂O₂ (18 g) with Fe²⁺ catalyst (molar ratio 8:1).
-
Conditions: 50–55°C, 3 h.
-
Outcome: 85% yield of 3,4-dihydro intermediate with <0.15% impurities .
Stereochemical Considerations and Resolution
The 1-phenyl group introduces a chiral center. Enzymatic resolution using lipases or chiral HPLC separates enantiomers .
-
Enzyme: Candida antarctica lipase B (CAL-B).
-
Substrate: Racemic methyl ester.
-
Solvent: tert-Butyl methyl ether.
-
Result: 98% ee for (S)-enantiomer.
Analytical Characterization Data
-
δ 7.47–7.41 (m, 4H, aromatic), 4.08 (s, 3H, OCH₃), 2.74 (s, 3H, CH₃).
-
13C NMR: 169.3 (COOH), 157.6 (C=O), 130.8 (aromatic C).
-
Column: C18 (4.6 × 250 mm).
-
Mobile Phase: MeCN/H₂O (70:30).
-
Retention Time: 6.8 min.
Challenges and Mitigation Strategies
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and cancer treatment.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it may interact with muscarinic receptors, leading to changes in neurotransmitter release and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects :
- Pharmacological Relevance: The target compound’s propanoic acid moiety is critical for esterification in prodrugs like Atracurium, a neuromuscular blocker . Chlorophenyl analogs (e.g., ) show promise in silico for anticholinergic activity, suggesting substituent-dependent bioactivity .
Biological Activity
2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- (commonly referred to as isoquinolinepropanoic acid) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of isoquinolinepropanoic acid is . The compound features a dihydroisoquinoline ring system with methoxy substitutions and a propanoic acid moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
| CAS Number | 881686-34-6 |
The biological activity of isoquinolinepropanoic acid is primarily attributed to its interaction with specific receptors and enzymes. Research suggests that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties. Its mechanism of action involves:
- Receptor Binding : Isoquinoline derivatives often interact with dopamine and serotonin receptors, which can influence mood and cognition.
- Enzyme Modulation : The compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
Neuroprotective Effects
Studies indicate that isoquinoline derivatives can provide neuroprotection by enhancing neuronal survival under stress conditions. For instance, research has shown that these compounds can mitigate oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
Isoquinolinepropanoic acid has demonstrated anti-inflammatory effects in various in vitro models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is crucial for developing therapies targeting chronic inflammatory diseases.
Antioxidant Activity
The compound exhibits significant antioxidant properties, which are beneficial for protecting cells against oxidative damage. In experimental models, isoquinoline derivatives have been shown to scavenge free radicals effectively.
Case Studies
-
Neuroprotective Study :
- Objective : To evaluate the neuroprotective effects of isoquinoline derivatives.
- Method : In vitro studies using SH-SY5Y neuronal cells exposed to oxidative stress.
- Findings : Treatment with isoquinoline derivatives resulted in a significant increase in cell viability and a decrease in markers of oxidative stress (e.g., reduced ROS levels) .
- Anti-inflammatory Study :
Research Findings Summary
Recent research highlights the multifaceted biological activities of isoquinolinepropanoic acid:
- Neuroprotection : Enhances neuronal survival and reduces oxidative stress.
- Anti-inflammatory Action : Inhibits pro-inflammatory cytokine production.
- Antioxidant Properties : Scavenges free radicals effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
